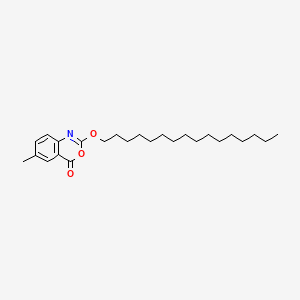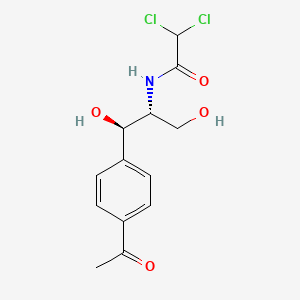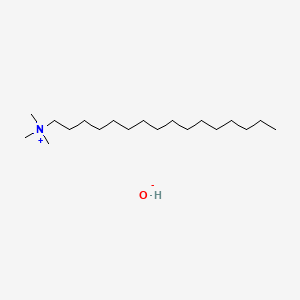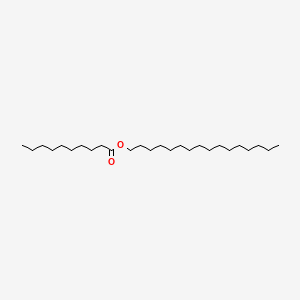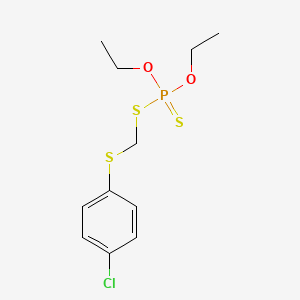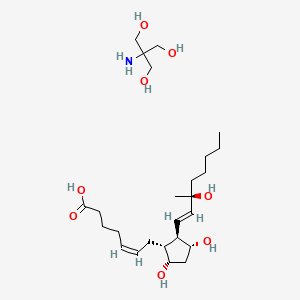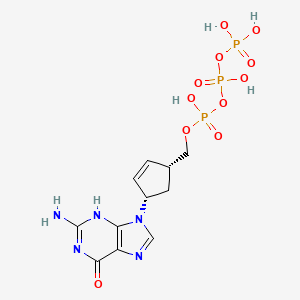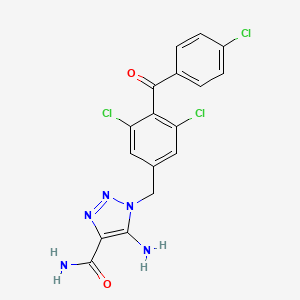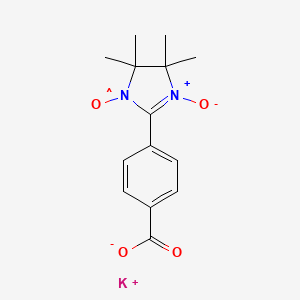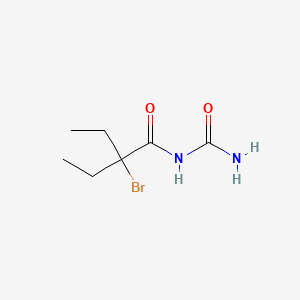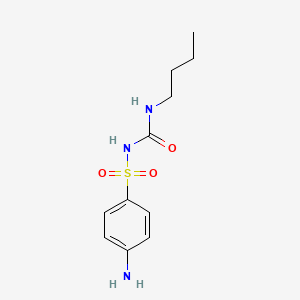
CGP 37157
説明
7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, also known as 7-CBD, is a novel synthetic compound with potential therapeutic applications. It belongs to the benzothiazepinone family of compounds, and has been studied for its ability to interact with various biological systems, including ion channels and receptors. 7-CBD has been found to possess anti-inflammatory, anti-anxiety, and anti-epileptic properties, as well as potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
科学的研究の応用
ナトリウム・カルシウム交換阻害剤
CGP 37157は、ミトコンドリアのナトリウム・カルシウム交換体を選択的に阻害する(IC50 = 0.4 μM) . この特性により、さまざまな細胞タイプの細胞内カルシウムシグナル伝達を調節することができる .
ミトコンドリア代謝
この化合物は、ミトコンドリア代謝において重要な役割を果たす。 樹状突起スパイン形成の維持における正常なミトコンドリアカルシウムダイナミクスの役割を研究するために使用される .
心筋細胞
This compoundは、心筋細胞における細胞内カルシウムシグナル伝達を調節する . この調節は、心臓の正常な機能に不可欠である。
骨格筋細胞
心筋細胞における役割と同様に、this compoundは骨格筋細胞における細胞内カルシウムシグナル伝達も調節する . これは、筋肉の収縮と弛緩に重要である。
平滑筋細胞
平滑筋細胞では、this compoundは細胞内カルシウムシグナル伝達を調節する . これは、筋肉の収縮、神経伝達物質の放出、細胞の増殖など、さまざまな機能に不可欠である。
非筋肉系
筋肉細胞以外に、this compoundは非筋肉系における細胞内カルシウムシグナル伝達も調節する . これにより、生物学研究のさまざまな分野における応用範囲が広がる。
神経疾患
This compoundは、パーキンソン病やアルツハイマー病などの神経疾患の進行に関連付けられている . これらの疾患におけるミトコンドリアカルシウムダイナミクスの役割を理解するために研究で使用されている。
心不全
この化合物は、心不全にも関連付けられている。 マウス心臓におけるNCLXのタモキシフェン誘導性ノックアウトは、重度の心筋機能不全と心不全をもたらした . これは、心臓の健康研究におけるその重要性を強調している。
作用機序
Target of Action
CGP 37157, also known as “7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one”, primarily targets the mitochondrial Na+/Ca2+ exchanger (NCLX) . It also functions as a sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) antagonist and ryanodine receptor channels (RyR) agonist .
Mode of Action
This compound acts as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, inhibiting the Na±induced Ca2+ release from guinea-pig heart mitochondria . It also functions as a SERCA antagonist , inhibiting the ATPase activity of the sarco/endoplasmic reticulum Ca2+ ATPase, and as a RyR agonist , activating the ryanodine receptor channels .
Biochemical Pathways
The compound’s action affects the intracellular signaling of calcium in smooth, cardiac, and skeletal muscle cells, as well as non-muscle systems . By inhibiting the mitochondrial Na+/Ca2+ exchanger, this compound regulates the balance of Na+ and Ca2+ ions within the cell, impacting various biochemical pathways .
Result of Action
The inhibition of the mitochondrial Na+/Ca2+ exchanger by this compound can lead to a decrease in cytosolic Ca2+ levels . This can reduce NMDA-induced cellular and mitochondrial Ca2+ overload, thereby mitigating NMDA-induced excitotoxicity . Additionally, this compound can significantly reduce cell viability and increase apoptosis when used in combination with certain compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . .
特性
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEPIRKXSUIUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996899 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75450-34-9 | |
| Record name | Cgp 37157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075450349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of CGP37157?
A1: CGP37157 is widely recognized for its ability to inhibit the mitochondrial Na+/Ca2+ exchanger (mNCX). [, , , , ] This exchanger plays a crucial role in maintaining Ca2+ homeostasis by extruding Ca2+ from the mitochondrial matrix in exchange for Na+. [, , , , ]
Q2: How does CGP37157's inhibition of mNCX affect mitochondrial function?
A2: By inhibiting mNCX, CGP37157 disrupts the efflux of Ca2+ from mitochondria, leading to an increase in mitochondrial Ca2+ concentration ([Ca2+]m). [, , ] This can have several downstream effects, including:
- Enhanced mitochondrial metabolism: Increased [Ca2+]m stimulates key enzymes in the Krebs cycle, leading to increased ATP production. []
- Modulation of reactive oxygen species (ROS) production: While the exact relationship is complex, studies suggest that CGP37157 can influence ROS production in a context-dependent manner. [, , ]
- Induction of the mitochondrial permeability transition pore (mPTP): Excessive mitochondrial Ca2+ overload can trigger the opening of mPTP, a key event in apoptosis. []
Q3: Does CGP37157 interact with targets other than mNCX?
A3: Yes, emerging evidence indicates that CGP37157 might not be as selective as initially thought. Studies suggest it can also interact with:
- Plasma membrane Na+/Ca2+ exchanger (NCX): CGP37157 exhibits inhibitory effects on NCX, albeit at higher concentrations compared to its action on mNCX. [, , ]
- L-type voltage-gated Ca2+ channels: CGP37157 has been reported to block these channels in some studies, potentially contributing to its neuroprotective effects. [, , , ]
- Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): Research suggests that CGP37157 can inhibit SERCA, affecting Ca2+ uptake into the sarcoplasmic reticulum. []
- Ryanodine receptor channels (RyRs): CGP37157 has been shown to activate RyRs, potentially contributing to altered Ca2+ handling in muscle cells. []
Q4: What is the significance of CGP37157's broader target profile?
A4: The multiple targets of CGP37157 complicate the interpretation of experimental results, particularly when attributing observed effects solely to mNCX inhibition. It underscores the importance of considering off-target effects and using appropriate controls when employing CGP37157 as a pharmacological tool. [, , ]
Q5: How does CGP37157 impact intracellular Ca2+ signaling?
A5: CGP37157's effects on intracellular Ca2+ signaling are multifaceted and depend on the cell type and experimental conditions. [, , , , , , ] By inhibiting mNCX, it can:
- Prolong cytosolic Ca2+ transients: Inhibiting mitochondrial Ca2+ efflux can lead to slower clearance of cytosolic Ca2+ following cellular stimulation. [, ]
- Influence store-operated Ca2+ entry (SOCE): Mitochondria play a role in SOCE by buffering subplasmalemmal Ca2+. [] By altering mitochondrial Ca2+ handling, CGP37157 can indirectly modulate SOCE. []
- Impact Ca2+ release from intracellular stores: Studies suggest CGP37157 can indirectly affect Ca2+ release from the endoplasmic reticulum, potentially due to altered Ca2+ signaling between mitochondria and the ER. [, ]
Q6: What are the potential therapeutic applications of CGP37157?
A6: While not currently used clinically, CGP37157's pharmacological profile suggests potential therapeutic avenues, including:
- Neuroprotection: Preclinical studies demonstrate neuroprotective effects in models of excitotoxicity, ischemia, and neurodegenerative diseases. [, , , ] These effects are attributed to its ability to modulate intracellular Ca2+ levels and reduce oxidative stress. [, , , ]
- Enhancing insulin secretion: CGP37157 has been shown to potentiate glucose-stimulated insulin secretion in pancreatic islets, suggesting potential as an insulin secretagogue. []
- Anti-cancer activity: Recent research suggests that CGP37157, by disrupting mitochondrial Ca2+ homeostasis, could enhance the efficacy of certain chemotherapeutic agents. []
Q7: What are the limitations of CGP37157 as a therapeutic agent?
A7: Several factors currently limit CGP37157's clinical translation, including:
- Lack of specificity: Its multiple targets raise concerns about potential side effects and make it challenging to delineate its precise mechanism of action in vivo. [, , ]
- Limited understanding of long-term effects: The long-term consequences of chronic mNCX inhibition and CGP37157's other pharmacological actions require further investigation. [, , ]
- Need for optimized delivery strategies: Improving targeted delivery to specific tissues or cells could enhance efficacy and minimize potential off-target effects. []
Q8: How is CGP37157 used as a research tool?
A8: CGP37157 is widely employed in research to investigate:
- The role of mNCX in various cellular processes: It helps dissect the contribution of mNCX to Ca2+ signaling, mitochondrial function, and cellular responses to stress. [, , , ]
- The therapeutic potential of targeting mNCX: By modulating mNCX activity, researchers can assess its potential as a therapeutic target for various diseases. [, , , ]
Q9: What are the limitations of using CGP37157 as a research tool?
A9: Researchers should consider the following limitations when using CGP37157:
- Off-target effects: Its interaction with other Ca2+ handling proteins can confound interpretations. [, , , ]
- Concentration-dependent effects: CGP37157's affinity for different targets can vary, highlighting the importance of using appropriate concentrations. [, , ]
- Cell type-specific responses: The impact of CGP37157 can differ across cell types, emphasizing the need for context-specific interpretations. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




